molecular formula C12H13N B3023371 1-(1-Naphthyl)ethylamine CAS No. 42882-31-5

1-(1-Naphthyl)ethylamine

Cat. No. B3023371
CAS RN: 42882-31-5
M. Wt: 171.24 g/mol
InChI Key: RTCUCQWIICFPOD-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)ethylamine (NEA) is a compound that has been studied for its adsorption on platinum surfaces and its role in chiral modification in catalysis . It is also a key intermediate in the synthesis of various naphthylamine derivatives, which are important in chemical and biological processes .

Synthesis Analysis

The synthesis of 1-naphthylamines, including NEA, can be achieved through several methods. One approach involves Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides, which allows for the creation of a wide range of functionalized 1-naphthylamines under mild conditions . Another method includes the reaction of 1-tetralone with secondary amines, followed by aromatization with palladium on charcoal . Additionally, NEA can be synthesized as part of chiral stationary phases for high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of NEA and its interaction with surfaces has been characterized using reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD) . These studies help in understanding the mechanism by which NEA imparts chirality to platinum surfaces, which is crucial for its application in catalysis.

Chemical Reactions Analysis

NEA is involved in various chemical reactions, including its role as a chiral modifier in catalysis . It can form supramolecular chiral templates or complex with reactants, affecting the adsorption and reaction kinetics of other compounds on platinum surfaces. Additionally, NEA derivatives exhibit photophysical properties that can be applied in imaging and monitoring cellular processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of NEA derivatives have been explored for their potential applications. For instance, NEA-based polymers have been synthesized for the selective detection of 1-naphthylamine in drinking water . These polymers exhibit selective binding and sensing capabilities. Furthermore, NEA derivatives have been used as hole transporters in organic compounds, demonstrating electron transporting abilities . The selective fluorescent chemosensor behavior of NEA units towards ferric ions has also been reported .

Scientific Research Applications

Application 1: High Resolution Spectroscopic Studies

  • Summary of the Application: 1-(1-Naphthyl)ethylamine is used in high resolution spectroscopic studies to explore the dependence of circular dichroism on conformational structure .
  • Methods of Application: Rotationally-resolved spectra of gas-phase samples of 1-(1-naphthyl)ethylamine and amine deuterated forms have been obtained in the microwave and ultraviolet regions . The isotopomers were initially prepared in their zero-point vibrational levels by cooling in pulsed jet and molecular beam supersonic expansions .
  • Results or Outcomes: The rotational constants, dipole moment orientation and the amine hydrogen atom positions have been used to identify the conformation of the attached chiral group from among nine possible isomeric forms . These results provide for rigorous benchmark tests of approximate theoretical models and further elucidate the importance of the conformational structure for determinations of absolute stereochemistry from CD spectra .

Application 2: Synthesis of Compounds

  • Summary of the Application: 1-(1-Naphthyl)ethylamine has played a crucial role in diverse scientific research applications, encompassing the study of enzyme kinetics, and protein folding . It is also used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .
  • Methods of Application: It has proven invaluable as a reagent for synthesizing various compounds, including peptides, and as a catalyst for polymer synthesis .
  • Results or Outcomes: The outcomes of these applications are the successful synthesis of various compounds, including peptides, and the catalysis of polymer synthesis .

Application 3: Synthesis of Cinacalcet Hydrochloride

  • Summary of the Application: 1-(1-Naphthyl)ethylamine is used in the synthesis of cinacalcet hydrochloride, a calcimimetic drug .
  • Methods of Application: The ω-transaminase from Arthrobacter sp. was engineered for the asymmetric reduction of 1-acetonaphthone to produce ®- (+)-1- (1-naphthyl)ethylamine . The enzyme was modified through random mutagenesis and semi-rational design .
  • Results or Outcomes: The engineered enzyme variant F225M/C281I showed an 85% increased kcat, a 56% decreased Km, and a 3.42-fold increase in kcat/Km . Furthermore, a 22% higher conversion rate was achieved by F225M/C281I at 10 mmol/L 1-acetonaphthone after 24 h .

Application 4: Synthesis of Chiral Imidazolin-2-ylidene Ligands

  • Summary of the Application: 1-(1-Naphthyl)ethylamine is used in the synthesis of chiral imidazolin-2-ylidene ligands, which are used in organometallic catalysis .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the successful synthesis of chiral imidazolin-2-ylidene ligands .

Application 5: Asymmetric Synthesis of β-Cyanocarboxylates

  • Summary of the Application: 1-(1-Naphthyl)ethylamine is used in the asymmetric synthesis of β-cyanocarboxylates .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the successful synthesis of β-cyanocarboxylates .

Application 6: Determination of Absolute Configuration of Primary Amines

  • Summary of the Application: 1-(1-Naphthyl)ethylamine is used for determining the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and H NMR .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the successful determination of the absolute configuration of primary amines .

Safety And Hazards

1-(1-Naphthyl)ethylamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The future directions for the use of 1-(1-Naphthyl)ethylamine could involve further exploration of its use in the synthesis of chiral drugs . Additionally, research into enhancing its organic solvent resistance could open up new possibilities for its use in industrial synthetic applications .

properties

IUPAC Name

1-naphthalen-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUCQWIICFPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885878
Record name 1-(1-Naphthyl)ethylamine
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)ethylamine

CAS RN

42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0
Record name 1-(1-Naphthyl)ethylamine
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Record name 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)-
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Record name 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)-
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Record name R-(+)-1-(1-naphthyl)ethylamine
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Synthesis routes and methods I

Procedure details

which includes the following steps: a) reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV)
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Synthesis routes and methods II

Procedure details

The invention therefore relates to a process for the preparation of cinacalcet hydrochloride (I) which includes the steps of: a) reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV); b) reducing the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV) with a sequential addition of:—a solution of sodium borohydride, methanol and a base,—oxalic acid and—a base to obtain (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine (V) by passing through the precipitation of the oxalate salt of compound (V) after the addition of oxalic acid; c) hydrogenating (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine (V) thus obtaining (R)—N-(3-(3-(trifluoromethyl)phenyl]propyl]-1-(1-naphthyl)ethylamine cinacalcet base (VI), which is retaken in ethyl acetate; and d) treating the solution of cinacalcet base (VI) in ethyl acetate with hydrochloric acid to afford cinacalcet hydrochloride (I). Preferably, the step a) of reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV) occurs in the presence of methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
R Bavisotto, SP Roy, WT Tysoe - Applied Surface Science, 2023 - Elsevier
(R)-(+)-1-(1-naphthyl)-ethylamine (R-1-NEA) and (S)-(-)-1-(2-naphthyl)-ethylamine (S-2-NEA) were studied on Pd(1 1 1) in ultrahigh vacuum using reflection–absorption infrared …
Number of citations: 2 www.sciencedirect.com
JM Bonello, FJ Williams… - Journal of the American …, 2003 - ACS Publications
The molecular orientation, spatial distribution, and thermal behavior of the powerful chiral catalyst modifier precursor (S)-naphthylethylamine adsorbed on Pt{111} have been studied by …
Number of citations: 122 pubs.acs.org
J Jacobus, M Raban, K Mislow - The Journal of Organic Chemistry, 1968 - ACS Publications
Optically pure l-(l-naphthyl) ethylamine (1) was converted into the optically pure N-methyl derivative (2) by methylation of thebenzenesulfonamide, followed by cleavage with sodium …
Number of citations: 66 pubs.acs.org
R Han, X Cao, H Fang, J Zhou, Y Ni - Molecular Catalysis, 2021 - Elsevier
ω-Transaminase is a promising enzyme for the synthesis of chiral (R)-(+)-1-(1-naphthyl)ethylamine, a key pharmaceutical intermediate for many chiral drugs. However, the low catalytic …
Number of citations: 7 www.sciencedirect.com
I Lee, Z Ma, S Kaneko, F Zaera - Journal of the American …, 2008 - ACS Publications
The adsorption of 1-(1-naphthyl)ethylamine (NEA) on platinum surfaces has been characterized by reflection−absorption infrared spectroscopy (RAIRS) and temperature-programmed …
Number of citations: 52 pubs.acs.org
B Minder, M Schürch, T Mallat, A Baiker, T Heinz… - Journal of …, 1996 - Elsevier
A new chiral modifier, (R)-1-(1-naphthyl)ethylamine, has been tested in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over 5 wt% Pt/Al 2 O 3 . The influence of …
Number of citations: 122 www.sciencedirect.com
M Mahapatra, L Burkholder, M Garvey, Y Bai… - Nature …, 2016 - nature.com
Unmodified racemic sites on heterogeneous chiral catalysts reduce their overall enantioselectivity, but this effect is mitigated in the Orito reaction (methyl pyruvate (MP) hydrogenation to …
Number of citations: 36 www.nature.com
Z Wang, HN Fernández-Escamilla… - ACS …, 2022 - ACS Publications
The adsorption from solution onto a Pt surface of 1-(1-naphthyl)ethylamine (1-NEA), a chiral modifier used to introduce enantioselectivity in catalytic hydrogenation reactions, as well as …
Number of citations: 2 pubs.acs.org
J Albert, JM Cadena, JR Granell, X Solans… - Tetrahedron …, 2000 - Elsevier
The synthesis of the new palladium metallacycles containing imines derived from 1-(1-naphthyl)ethylamine is reported. These new organometallic complexes have been used to …
Number of citations: 62 www.sciencedirect.com
F Meemken, T Steiger, MC Holland… - Catalysis Science & …, 2015 - pubs.rsc.org
Synthetic chiral modifiers suitable for modular build-up are highly desirable for tuning the efficiency and extending the versatility of asymmetric hydrogenations on chirally-modified …
Number of citations: 24 pubs.rsc.org

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